1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a pyrimidine ring, and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with an imidazole derivative
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Step 1: Synthesis of Pyrimidine Intermediate
Reagents: 2-chloropyrimidine, imidazole
Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate).
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Step 2: Coupling Reaction
Reagents: Pyrimidine intermediate, 3-(trifluoromethyl)phenyl isocyanate
Conditions: Stirring at room temperature in a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the urea linkage, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles at the trifluoromethyl position.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-methylphenyl)urea
- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chlorophenyl)urea
Comparison: Compared to its analogs, 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a more potent candidate for drug development and other applications where enhanced bioavailability and stability are desired.
Biological Activity
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, a compound with the CAS number 1421459-97-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole and Pyrimidine Rings : These heterocyclic structures contribute to the compound's biological interactions.
- Trifluoromethyl Group : This moiety enhances lipophilicity and may influence pharmacokinetic properties.
Property | Value |
---|---|
Molecular Weight | 348.28 g/mol |
IUPAC Name | This compound |
CAS Number | 1421459-97-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may interact with kinases that play crucial roles in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation : It potentially modulates receptors associated with inflammatory responses, suggesting anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to standard chemotherapeutic agents, indicating potent activity against these malignancies.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- Inhibition of Bacterial Growth : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones in agar diffusion tests .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed mechanism involving apoptosis induction through caspase activation.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)10-2-1-3-11(6-10)22-14(25)23-12-7-20-13(21-8-12)24-5-4-19-9-24/h1-9H,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYZRGADRQBNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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